molecular formula C14H12FNO3 B563882 Flumequine-13C3

Flumequine-13C3

Cat. No.: B563882
M. Wt: 264.23 g/mol
InChI Key: DPSPPJIUMHPXMA-AIGZGMKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flumequine-13C3 is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is a labeled compound, specifically designed for use in scientific research and analytical applications. The compound is structurally related to nalidixic and oxolinic acids and is known for its antibacterial properties .

Mechanism of Action

Target of Action

Flumequine-13C3, a labeled version of Flumequine, is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class . It primarily targets bacterial DNA gyrase, a type II topoisomerase . This enzyme is crucial for bacterial DNA replication as it introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule, relieving the tension caused by the unwinding of the DNA double helix .

Mode of Action

This compound, like its parent compound Flumequine, acts as an inhibitor of bacterial DNA gyrase . By binding to this enzyme, this compound prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . This inhibition disrupts the replication process, leading to DNA fragmentation and ultimately, bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA gyrase, this compound prevents the relaxation of positive supercoils that form in the DNA molecule during replication . This disruption of the normal supercoiling process leads to breaks in the DNA, halting replication and leading to cell death .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication via the inhibition of DNA gyrase . This compound is active against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flumequine-13C3 is synthesized through a series of chemical reactions involving the incorporation of carbon-13 isotopes into the flumequine molecule. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Flumequine-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Flumequine-13C3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isotope labeling, which makes it particularly valuable in analytical and research applications. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in various studies, providing insights that are not possible with unlabeled compounds .

Properties

IUPAC Name

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-AIGZGMKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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